N-phenylcyclopentanesulfonamide
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Overview
Description
N-phenylcyclopentanesulfonamide: is an organic compound characterized by the presence of a phenyl group attached to a cyclopentane ring, which is further bonded to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylcyclopentanesulfonamide typically involves the reaction of cyclopentanesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
Cyclopentanesulfonyl chloride+Aniline→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-phenylcyclopentanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Cyclopentanesulfonic acid derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: N-phenylcyclopentanesulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents. Their ability to interact with biological targets makes them valuable in drug discovery and development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-phenylcyclopentanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the specific derivative used.
Comparison with Similar Compounds
- N-phenylbenzenesulfonamide
- N-phenylmethanesulfonamide
- N-phenylbutanesulfonamide
Comparison: N-phenylcyclopentanesulfonamide is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
859318-36-8 |
---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-phenylcyclopentanesulfonamide |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,11-8-4-5-9-11)12-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
UFKSSDBKMPXHEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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